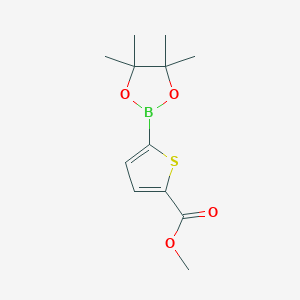

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

描述

Structural Characteristics and Molecular Properties

The molecular structure of methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate can be described by the molecular formula C₁₃H₁₉BO₄S, corresponding to a molecular weight of 282.2 grams per mole. The compound features a five-membered thiophene ring as its central structural motif, with the boronic ester group attached at the 4-position and a methyl carboxylate substituent at the 2-position. The 5-position of the thiophene ring bears a methyl group, contributing to the overall substitution pattern that defines this specific derivative.

The boronic ester moiety consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol ester. This six-membered ring system incorporates four methyl substituents, which provide both steric bulk and electronic stabilization to the boron center. The stereochemical arrangement of these substituents creates a relatively rigid framework that protects the boron atom from unwanted side reactions while maintaining its synthetic utility.

Table 1: Fundamental Molecular Properties

The three-dimensional structure of the molecule exhibits specific conformational preferences dictated by the electronic and steric interactions between the various substituents. The thiophene ring maintains its characteristic planar geometry, while the boronic ester group adopts a chair-like conformation typical of six-membered cyclic systems. The spatial arrangement of the methyl carboxylate group relative to the thiophene ring influences the overall molecular dipole moment and affects the compound's solubility characteristics in various solvents.

The electronic structure of the compound reflects the interplay between the electron-rich thiophene ring and the electron-deficient boron center. This electronic complementarity creates opportunities for selective functionalization reactions and contributes to the compound's utility in various synthetic transformations. The presence of the ester functionality introduces additional electronic effects through resonance interactions with the thiophene system, further modulating the compound's reactivity profile.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational discovery established the conceptual framework for organoboron chemistry, though the practical applications of these compounds would not be fully realized until much later. The subsequent evolution of boronic acid and ester chemistry was driven by the need to develop more stable and synthetically useful organoboron compounds.

The transition from simple boronic acids to sophisticated boronic esters represented a significant advancement in the field. Early researchers recognized that the inherent instability of boronic acids, particularly their tendency to undergo dehydration and form cyclic anhydrides, limited their practical utility in synthetic applications. The development of boronic esters, particularly those derived from diols such as pinacol, addressed these stability concerns while maintaining the essential reactivity characteristics required for synthetic transformations.

The emergence of thiophene-based boronic esters as a distinct class of compounds reflects the broader trend toward heterocyclic organoboron chemistry that gained momentum in the late twentieth century. The recognition that thiophene rings could serve as stable and reactive scaffolds for boronic ester functionality opened new avenues for synthetic methodology development. This evolution was particularly significant in the context of cross-coupling chemistry, where the electronic properties of thiophene rings proved advantageous for various palladium-catalyzed transformations.

The synthesis of complex boronic esters like methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate represents the culmination of decades of methodological development in organoboron chemistry. These compounds embody the principle that careful structural design can overcome the limitations associated with simpler boronic acid derivatives while introducing new functionalities that expand synthetic possibilities. The historical progression from Frankland's initial boronic acid to contemporary multifunctional boronic esters illustrates the continuous refinement of synthetic strategies in response to evolving chemical challenges.

Significance in Organoboron Chemistry

The significance of methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate within the broader context of organoboron chemistry extends far beyond its individual synthetic utility. This compound exemplifies the sophisticated design principles that have emerged in contemporary organoboron methodology, where multiple functional groups are integrated to create reagents with enhanced stability, selectivity, and reactivity characteristics. The compound's structure represents a convergence of several important trends in modern synthetic chemistry, including the development of air-stable boronic ester derivatives and the incorporation of heterocyclic scaffolds into organoboron frameworks.

The thiophene-boronic ester combination present in this compound addresses several fundamental challenges in organoboron chemistry. Traditional boronic acids are known to undergo protodeboronation under certain reaction conditions, leading to loss of the boron functionality and reduced synthetic efficiency. The pinacol ester framework provides enhanced stability against such decomposition pathways while maintaining the essential reactivity required for cross-coupling reactions. Additionally, the thiophene ring system contributes electronic properties that can influence the rate and selectivity of various transformations.

The compound's role in Suzuki-Miyaura cross-coupling chemistry represents one of its most significant applications in contemporary organic synthesis. The Suzuki-Miyaura reaction, first reported by Suzuki and Miyaura in 1981, has become one of the most widely used methods for carbon-carbon bond formation in organic synthesis. Thiophene-based boronic esters like this compound have proven particularly valuable in these transformations due to their enhanced stability and reactivity compared to their boronic acid counterparts. The presence of the thiophene ring provides electronic activation that facilitates the transmetalation step in the catalytic cycle, while the pinacol ester group ensures compound stability during storage and handling.

Table 2: Comparative Properties of Boronic Acid and Boronic Ester Derivatives

The development of covalent organic frameworks incorporating thiophene-based boronic ester linkages represents another important application area for compounds of this type. Research has demonstrated that boronate ester linkages can provide the structural stability required for framework materials while allowing for reversible formation under appropriate conditions. The thiophene component contributes electronic conductivity properties that make these materials attractive for various technological applications.

The compound's significance also extends to its role as a building block for more complex molecular architectures. The presence of multiple reactive sites within the molecule allows for sequential functionalization reactions that can lead to highly elaborate structures. The methyl carboxylate group provides opportunities for further derivatization through standard ester chemistry, while the boronic ester moiety can participate in cross-coupling reactions or other boron-mediated transformations. This versatility makes the compound valuable not only as an end-stage reagent but also as an intermediate in multi-step synthetic sequences.

属性

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-7-6-8(18-9)10(14)15-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWIOYXSRDMVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475401 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916138-13-1 | |

| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Miyaura Borylation

$$

\text{Methyl 5-bromothiophene-2-carboxylate} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 5-(pinacolboronate)thiophene-2-carboxylate}

$$

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (2–5 mol%)

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: 80–100 °C

- Time: 12–24 hours

- Atmosphere: Inert (N2 or Ar)

The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- High yields (>80%) of this compound have been reported using this method.

- The reaction tolerates the ester functional group without hydrolysis or side reactions.

- The pinacol boronate ester formed is stable and can be isolated by column chromatography or recrystallization.

Electrophilic Borylation

An alternative method involves direct electrophilic borylation of the thiophene ring using boron reagents such as BBr3 or boron trihalides, followed by quenching with pinacol to form the boronate ester.

- This method is less common for this substrate due to potential side reactions with the ester group.

- Requires careful control of reaction conditions to avoid decomposition.

- Typically used for electron-rich heteroarenes.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | Methyl 5-bromothiophene-2-carboxylate | Commercially available or synthesized |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, widely used |

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Effective for aryl bromides |

| Base | Potassium acetate (KOAc) or K2CO3 | Facilitates transmetallation |

| Solvent | 1,4-Dioxane or DMF | High boiling point, polar aprotic |

| Temperature | 80–100 °C | Optimized for reaction rate |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 75–90% | Isolated yield after purification |

| Purity | >98% (GC or NMR) | Confirmed by chromatographic methods |

Research Findings and Notes

- The pinacol boronate ester group provides excellent stability under ambient conditions, facilitating storage and handling.

- The ester group at the 2-position of thiophene remains intact during borylation, indicating mild reaction conditions.

- The product is a key intermediate for Suzuki–Miyaura cross-coupling, enabling the synthesis of functionalized thiophene derivatives and conjugated polymers.

- Comparative studies show that pinacol boronate esters are more reactive but less stable than MIDA boronates; however, for this compound, the pinacol ester is preferred for direct coupling reactions.

- The use of palladium catalysts with bulky phosphine ligands (e.g., dppf) enhances the efficiency and selectivity of the borylation.

作用机制

The compound exerts its effects primarily through its boronate ester group, which can interact with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds. The thiophene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s reactivity and stability.

相似化合物的比较

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate

- Structure : Benzo[b]thiophene core fused with a benzene ring.

- Molecular Formula : C₁₆H₁₉BO₄S.

- CAS : 690632-26-9 .

- Key Differences :

Comparative Data Table

| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | Thiophene | Methyl ester, boronate | C₁₁H₁₅BO₃S | 238.11 | Pharmaceuticals, polymers |

| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | Thiophene | Ethyl ester, boronate | C₁₃H₁₉BO₄S | 282.16 | Organic synthesis |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | Thiophene | Aldehyde, boronate | C₁₁H₁₅BO₃S | 238.11 | Condensation reactions |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Pyridine | Methyl ester, boronate | C₁₃H₁₈BNO₄ | 263.10 | MOFs, catalysis |

| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate | Benzo[b]thiophene | Methyl ester, boronate | C₁₆H₁₉BO₄S | 314.20 | Optoelectronics |

Stability and Handling

生物活性

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₂H₁₇BO₄S

- Molecular Weight : 268.14 g/mol

- CAS Number : 53399678

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety is known to facilitate interactions with biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.

Biological Activity Overview

-

Inhibition of Kinases :

- Recent studies indicate that compounds with similar structures exhibit inhibitory activity against kinases such as GSK-3β and IKK-β. For instance, compounds derived from the dioxaborolane framework demonstrated IC₅₀ values in the nanomolar range against these kinases, suggesting potent inhibitory effects .

- Anti-inflammatory Properties :

-

Cytotoxicity Studies :

- Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that while some derivatives displayed significant cytotoxic effects at higher concentrations, this compound maintained cell viability up to certain concentrations (10 µM), indicating a favorable safety profile for further studies .

Data Tables

| Biological Activity | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | |

| NO Reduction | BV-2 | 1 | |

| IL-6 Reduction | BV-2 | 1 |

Case Studies

- GSK-3β Inhibition Study :

-

Anti-inflammatory Effects :

- In a model assessing neuroinflammation, Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)thiophene-2-carboxylate was effective in reducing pro-inflammatory cytokines in microglial cells at concentrations as low as 1 µM. This suggests potential therapeutic applications in neurodegenerative diseases characterized by inflammation .

科学研究应用

Organic Synthesis

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is utilized as a versatile intermediate in organic synthesis. The presence of the dioxaborolane moiety allows for the formation of carbon-boron bonds, which are crucial in the development of boronic acid derivatives. These derivatives are essential for cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for constructing complex organic molecules.

Key Reactions:

- Suzuki Coupling : This compound can participate in Suzuki reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals.

- Functionalization : The thiophene ring can be further functionalized to create derivatives with enhanced electronic properties or biological activity.

Medicinal Chemistry

The medicinal applications of this compound are promising due to its potential as a bioactive compound. Research indicates that thiophene derivatives often exhibit significant biological activities including antimicrobial and anti-inflammatory effects.

Case Studies:

- Antimicrobial Activity : Studies have shown that thiophene-based compounds can inhibit the growth of various bacterial strains. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Preliminary research suggests that this compound may modulate inflammatory pathways. Further investigation into its mechanism could lead to the development of new anti-inflammatory drugs.

Materials Science

In materials science, this compound is being explored for its potential use in organic electronics and photovoltaics.

Applications:

- Organic Photovoltaic Cells : The compound can be incorporated into polymer blends to enhance charge transport properties and improve the efficiency of solar cells.

- Light Emitting Diodes (LEDs) : Its luminescent properties make it suitable for use in OLEDs (Organic Light Emitting Diodes), where it can contribute to the emission spectrum.

Summary Table of Applications

常见问题

Q. What are the optimal synthetic routes for preparing Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, and how can purity be ensured?

The compound is typically synthesized via iridium-catalyzed borylation of halogenated thiophene precursors. For example, borylation of 2-chloro-3-bromothiophene using iridium catalysts and pinacolborane yields the target compound with >99% chemoselectivity and 73% isolated yield after purification by column chromatography . Key steps include inert atmosphere handling to prevent boronate oxidation and careful solvent selection (e.g., THF or DCM). Purity is verified via HPLC or GC-MS, with NMR (¹H, ¹³C, and ¹¹B) confirming structural integrity .

Q. How is the compound characterized structurally, particularly for crystallographic studies?

X-ray crystallography using SHELXL software is the gold standard for resolving the boronate-thiophene conformation. The thiophene ring’s planarity and boronate ester geometry (bond angles ~120°) are confirmed via crystallographic data . NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) complements this: the thiophene protons appear as distinct doublets (δ 7.2–7.5 ppm), while the boronate methyl groups resonate as singlets (δ 1.0–1.3 ppm) .

Q. What palladium-catalyzed cross-coupling conditions are effective for this boronate in Suzuki-Miyaura reactions?

Optimized conditions use Pd(PPh₃)₄ (1–5 mol%) and a mild base (e.g., K₂CO₃ or CsF) in a 3:1 dioxane/water mixture at 80°C. Ligands like SPhos enhance reactivity for sterically hindered aryl halides. Typical coupling partners include aryl bromides or iodides, achieving yields >85% . Post-reaction, the boronate ester is cleaved using acidic workup (e.g., HCl/MeOH).

Advanced Research Questions

Q. How does chemoselectivity arise during borylation of polyhalogenated thiophenes?

In substrates like 2,5-dichloro-3-bromothiophene, steric hindrance and electronic effects dictate selectivity. The C-Cl bond at the 5-position is preferentially borylated due to reduced steric crowding compared to the 2-position. Computational studies (DFT) suggest lower activation energy for Ir-catalyzed insertion at the less hindered site . Experimental data confirm >99% selectivity for the 5-position product .

Q. How should researchers address contradictory reactivity data in cross-coupling reactions?

Discrepancies often stem from competing protodeboronation or homocoupling. For example, if coupling yields drop with electron-deficient aryl halides, increasing the ligand-to-palladium ratio (e.g., 2:1 PCy₃:Pd) stabilizes the active catalyst. Alternatively, additives like TBAB (tetrabutylammonium bromide) improve solubility of inorganic bases . Kinetic studies (monitored via in situ IR) can identify rate-limiting steps .

Q. What strategies enable selective derivatization of the thiophene ring without boronate cleavage?

Protecting the boronate with diethanolamine prior to functionalization prevents side reactions. For example, amidation at the thiophene’s carboxylate group (e.g., using HATU/DIPEA) proceeds efficiently in DMF at 25°C, preserving the boronate . Alternatively, light-mediated C–H amidation with ammonium persulfate in DMSO at 50°C achieves 50% yield without boronate degradation .

Q. What are the best practices for handling and storing this moisture-sensitive compound?

Store under argon or nitrogen at –20°C in amber vials with molecular sieves (3Å). For reactions, pre-dry solvents (e.g., THF over Na/benzophenone) and use Schlenk-line techniques. Decomposition is detected via ¹¹B NMR (appearance of boroxine peaks at δ 18–22 ppm) .

Q. How can computational modeling predict reactivity in downstream applications?

Density Functional Theory (DFT) calculates transition-state energies for cross-coupling or protodeboronation pathways. Input structural parameters from X-ray data (e.g., bond lengths from SHELXL-refined structures) improve accuracy . Studies on analogous compounds show that electron-withdrawing groups on the thiophene lower the LUMO, accelerating oxidative addition in Pd-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。